molecular formula C14H25N3O5S B2590978 N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1286724-97-7

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2590978
CAS No.: 1286724-97-7
M. Wt: 347.43
InChI Key: HUEDREPJKFISIQ-UHFFFAOYSA-N
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Description

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical and biochemical research. Its molecular structure incorporates both a methanesulfonyl-piperidine moiety and a tetrahydrofuran (oxolan) group, linked by an ethanediamide bridge. These structural features are commonly found in compounds that act on protein targets, such as kinases and other enzymes . Piperidine and sulfonamide derivatives are frequently investigated for their potential to modulate various biological pathways. For instance, some sulfonamide derivatives have been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . Other piperidine-containing compounds are known to be potent and selective inhibitors of cyclin-dependent kinases (CDKs) or the PI3K pathway, which are critical targets in oncology research . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an opportunity for novel discovery. Researchers may find it a valuable candidate for screening against a broad panel of biological targets or for developing structure-activity relationships (SAR) in a lead optimization program. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines when handling this material.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5S/c1-23(20,21)17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-22-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEDREPJKFISIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the methanesulfonyl group. The oxolane ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Piperidine-Based Sulfonamides

The compound shares functional group similarities with piperidine-derived sulfonamides, such as W-15 and W-18 (Fig. 1, ). Key distinctions include:

Feature Target Compound W-15 W-18
Core Structure Ethanediamide backbone Piperidinylidene-sulfonamide Piperidinylidene-sulfonamide
Substituents Methanesulfonylpiperidine, oxolan-methyl 2-Phenylethyl, 4-chlorophenylsulfonamide 4-Nitrophenylethyl, 4-chlorophenylsulfonamide
Hydrogen-Bonding Groups Amide (-CONH-), sulfonyl (SO₂), oxolan oxygen Sulfonamide (SO₂NH-), piperidinylidene Sulfonamide (SO₂NH-), nitro (NO₂)
Potential Bioactivity Unreported (structural similarity suggests protease or kinase modulation) Opioid receptor modulation (inferred from fentanyl-like scaffold) Opioid receptor modulation (nitro group enhances lipophilicity)

Key Observations :

  • Unlike W-15/W-18, the target compound lacks aromatic phenyl groups, which may reduce nonspecific binding but limit opioid receptor affinity.

Comparison with Fentanyl Derivatives

While fentanyl derivatives like N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide () share a piperidine core, critical differences include:

  • Backbone Flexibility : Fentanyl’s propanamide linker allows greater conformational freedom compared to the ethanediamide in the target compound.
  • Substituent Effects : The methanesulfonyl group in the target compound may act as a hydrogen-bond acceptor, contrasting with fentanyl’s phenylethyl group, which prioritizes hydrophobic interactions .

Sulfonamide-Containing Therapeutics

The methanesulfonyl group aligns with sulfonamide-containing drugs (e.g., celecoxib, acetazolamide), though the absence of a direct sulfonamide (-SO₂NH-) linkage differentiates it. This may mitigate off-target effects associated with sulfonamide hypersensitivity.

Research Findings and Limitations

  • Crystallographic Data: No experimental crystal structure is reported for the target compound. However, refinement via SHELXL and modeling with SHELXPRO could resolve its stereoelectronic properties .
  • Computational Predictions : Molecular docking studies (unavailable in provided evidence) would be necessary to evaluate binding to targets like kinases or GPCRs.
  • Synthetic Challenges : The oxolan-methyl group may complicate synthesis due to stereochemical control, contrasting with simpler piperidine derivatives like W-14.

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